

5-Bromothiazolidine-2,4-dione chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromothiazolidine-2,4-dione

Cat. No.: B134166

[Get Quote](#)

5-Bromothiazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **5-Bromothiazolidine-2,4-dione**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics and methodologies for its study.

Core Chemical Properties

5-Bromothiazolidine-2,4-dione is a halogenated derivative of the thiazolidine-2,4-dione core structure. The introduction of a bromine atom at the 5-position significantly influences its chemical reactivity and potential biological activity.[\[1\]](#)[\[2\]](#)

Physicochemical Data

While experimental data for some physical properties of **5-Bromothiazolidine-2,4-dione** are not readily available in the reviewed literature, computed properties provide valuable insights into its molecular characteristics.

Property	Value	Source
Molecular Formula	C ₃ H ₂ BrNO ₂ S	PubChem[1][2]
Molecular Weight	196.02 g/mol	PubChem[1][2]
IUPAC Name	5-bromo-1,3-thiazolidine-2,4-dione	PubChem[1][2]
CAS Number	125518-48-1	PubChem[1][2]
XLogP3 (Computed)	0.4	PubChem[1][2]
Hydrogen Bond Donor Count (Computed)	1	PubChem[1][2]
Hydrogen Bond Acceptor Count (Computed)	2	PubChem[1][2]
Rotatable Bond Count (Computed)	0	PubChem[1][2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Synthesis and Experimental Protocols

The synthesis of **5-Bromothiazolidine-2,4-dione** involves the bromination of the parent compound, thiazolidine-2,4-dione. The general synthetic route is outlined below, followed by detailed experimental protocols for the synthesis of the precursor.

Synthesis of Thiazolidine-2,4-dione (Precursor)

The foundational scaffold, thiazolidine-2,4-dione, can be synthesized via the condensation of chloroacetic acid and thiourea.[3]

Experimental Protocol:

- Reaction Setup: A mixture of chloroacetic acid and thiourea is prepared in water.

- Reaction Conditions: The mixture is refluxed for a specified period.
- Work-up and Purification: Upon cooling, the product crystallizes and can be isolated by filtration, followed by washing and recrystallization from a suitable solvent like ethanol to yield pure thiazolidine-2,4-dione.[3]

Bromination of Thiazolidine-2,4-dione

The introduction of the bromine atom at the 5-position is achieved through a direct bromination reaction.

Reaction Scheme:

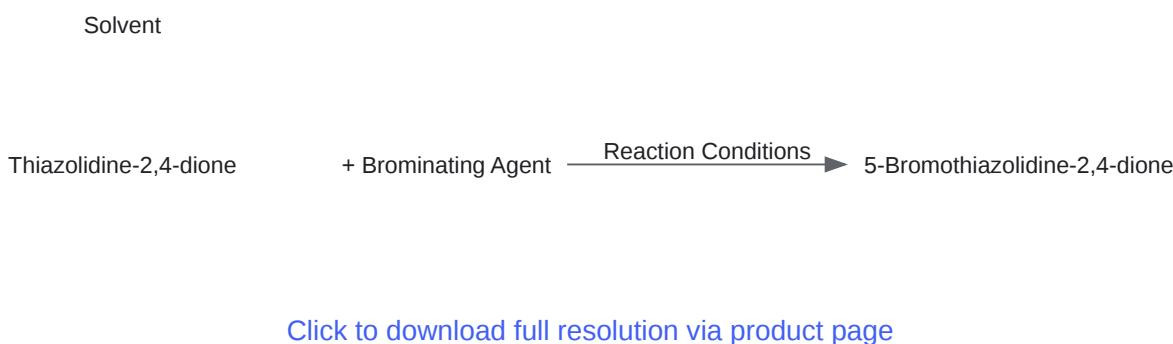


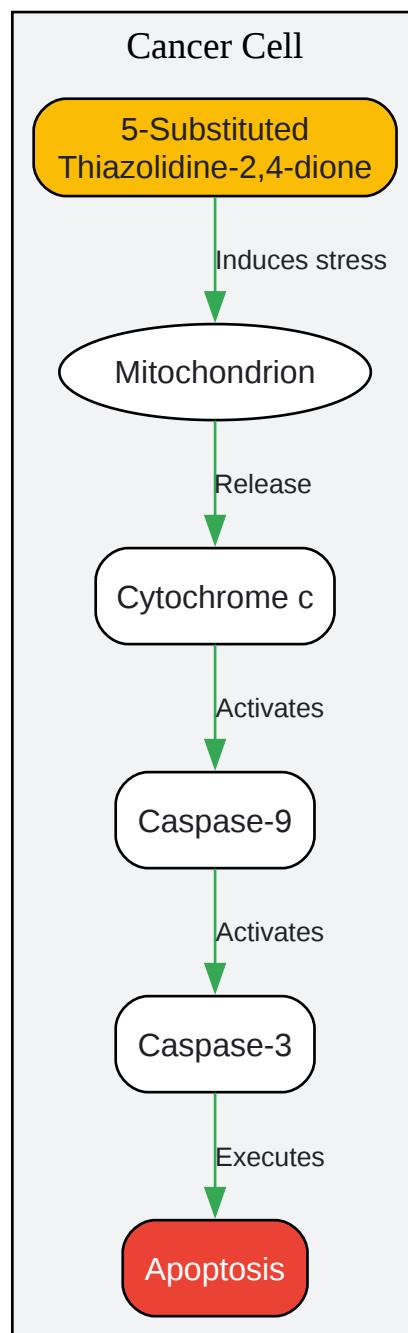
Figure 1: General scheme for the synthesis of **5-Bromothiazolidine-2,4-dione**.

Experimental Protocol:

A detailed experimental protocol for the direct bromination of thiazolidine-2,4-dione is not explicitly available in the reviewed literature. However, a general approach would involve reacting thiazolidine-2,4-dione with a suitable brominating agent (e.g., N-bromosuccinimide or elemental bromine) in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve the desired product with good yield and purity. Purification would likely involve crystallization or chromatographic techniques.

Potential Biological Activity and Signaling Pathways

Thiazolidine-2,4-dione and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and


antimicrobial effects.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) While specific studies on the biological activity of **5-Bromothiazolidine-2,4-dione** are limited, the functionalized core suggests potential for similar therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various 5-substituted thiazolidine-2,4-dione derivatives against a range of cancer cell lines.[\[5\]](#)[\[6\]](#) A key mechanism of action for some of these derivatives is the induction of apoptosis.

Apoptosis Induction Pathway:

Certain N-3-substituted-5-arylidene thiazolidine-2,4-diones have been shown to induce apoptosis in cancer cells through a mechanism involving the activation of multiple caspases and the release of cytochrome c from the mitochondria.[\[10\]](#) This suggests a potential mechanism of action for **5-Bromothiazolidine-2,4-dione**, which could be investigated further.

[Click to download full resolution via product page](#)

Figure 2: Potential apoptosis induction pathway by thiazolidine-2,4-dione derivatives.

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have also been reported to possess significant antimicrobial activity against various bacterial and fungal strains.^{[7][8][9]} The mechanism of action is thought

to involve the inhibition of essential microbial enzymes.

Experimental Methodologies

General Analytical Techniques

The characterization of **5-Bromothiazolidine-2,4-dione** and its precursors would typically involve a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the chemical structure and purity of the synthesized compounds.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
- Melting Point Analysis: To determine the purity of the synthesized compound.
- Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess purity.

Biological Assays

To evaluate the potential biological activity of **5-Bromothiazolidine-2,4-dione**, the following *in vitro* assays are recommended:

- Anticancer Activity:
 - Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.
 - Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate the induction of programmed cell death.
 - Western Blotting: To analyze the expression levels of key proteins involved in cell signaling pathways.

- Antimicrobial Activity:
 - Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
 - Disk Diffusion Assay: As a preliminary screening method for antimicrobial activity.

Conclusion

5-Bromothiazolidine-2,4-dione represents a promising scaffold for the development of novel therapeutic agents. While further experimental investigation is required to fully elucidate its physical properties and specific biological mechanisms, the existing data on related thiazolidine-2,4-dione derivatives provide a strong rationale for its continued exploration in the fields of oncology and infectious diseases. This technical guide serves as a foundational resource to aid researchers in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 5-Bromothiazolidine-2,4-dione | C3H2BrNO2S | CID 3493749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromothiazolidine-2,4-dione chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134166#5-bromothiazolidine-2-4-dione-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com